Methods
The synthesis of Truli involves several key steps that focus on constructing its unique molecular framework. The compound features a thiazolidine-2-imine core linked to a hydrophobic benzyl group. The synthetic route typically includes:
Technical details regarding these steps can be found in recent studies that detail improvements in potency and physicochemical properties through structural modifications .
Structure
The molecular structure of Truli can be represented by its chemical formula . Its structure includes:
The arrangement of these components contributes to its inhibitory action on LATS kinases by fitting into their active site .
Data
Truli has a CAS Registry Number of 1424635-83-5 and a PubChem CID of 71890885. Its InChIKey is VTXBMVZVPUSAJF-UHFFFAOYSA-N, which can be used for database searches related to its chemical properties .
Reactions
Truli primarily functions through competitive inhibition of LATS kinases. In vitro studies have demonstrated that Truli binds to the ATP-binding site of LATS1 and LATS2, preventing substrate phosphorylation. This inhibition leads to the activation of Yes-associated protein (YAP) signaling pathways, promoting cell proliferation.
Technical details regarding these reactions include:
Process
Truli exerts its biological effects by inhibiting LATS kinases, which are integral components of the Hippo signaling pathway. When LATS activity is inhibited:
This mechanism highlights Truli's potential applications in regenerative medicine and cancer therapy by promoting cellular regeneration and growth .
Physical Properties
Chemical Properties
Relevant analyses indicate that further structural modifications could improve solubility and bioavailability, making it more suitable for therapeutic applications .
Truli has significant scientific uses, particularly in:
The Hippo signaling pathway constitutes an evolutionarily conserved kinase cascade that governs organ size, tissue homeostasis, and regenerative responses through precise spatiotemporal regulation of cell proliferation, apoptosis, and differentiation. At its core, the pathway integrates extracellular mechanical cues, cell polarity signals, and soluble factors to modulate the activity of downstream transcriptional coactivators Yes-Associated Protein and Transcriptional Coactivator with PDZ-Binding Motif [3] [8]. In mammals, activation of mammalian sterile 20-like kinase 1/2 (Mammalian Sterile 20-Like Kinase 1 and Mammalian Sterile 20-Like Kinase 2) complexes with scaffolding protein Salvador 1 (Salvador Homolog 1), phosphorylating Large Tumor Suppressor Kinase 1 and Large Tumor Suppressor Kinase 2. Activated Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 subsequently phosphorylates Yes-Associated Protein and Transcriptional Coactivator with PDZ-Binding Motif, leading to their cytoplasmic sequestration by 14-3-3 proteins or proteasomal degradation [1] [7].
When Hippo signaling is inactivated (e.g., during tissue injury), dephosphorylated Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif translocate to the nucleus and bind Transcriptional Enhanced Associate Domain family transcription factors (Transcriptional Enhanced Associate Domain 1-4), inducing proliferative and anti-apoptotic genes including Connective Tissue Growth Factor, Cysteine-Rich Angiogenic Inducer 61, and Ankyrin Repeat Domain 1 [3] [10]. This transcriptional reprogramming enables epithelial regeneration, stem cell expansion, and matrix remodeling. Crucially, the pathway exhibits tissue-specific regenerative functions:
Table 1: Tissue-Specific Regenerative Functions of Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif
Tissue | Regeneration Mechanism | Key Target Genes |
---|---|---|
Liver | Hepatocyte proliferation, cholangiocyte transdifferentiation | Cysteine-Rich Angiogenic Inducer 61, Connective Tissue Growth Factor, Myc Proto-Oncogene Protein [4] [7] |
Skeletal muscle | Satellite cell activation, myofiber repair | Cysteine-Rich Angiogenic Inducer 61, Myocyte Enhancer Factor 2 [6] [8] |
Bone | Osteoblast differentiation, inhibition of adipogenesis | Runt-Related Transcription Factor 2, Osteocalcin [6] |
Mechanistically, Hippo-Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif signaling intersects with Wnt/β-catenin, transforming growth factor beta, and epidermal growth factor receptor pathways to coordinate regenerative responses. Nuclear Yes-Associated Protein displaces vestigial-like 4 (Vestigial-Like Family Member 4) from Transcriptional Enhanced Associate Domain, enabling transcription of proliferative genes while suppressing differentiation factors [4] [9]. Furthermore, cytoskeletal tension and extracellular matrix stiffness directly regulate Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif nuclear translocation through focal adhesion kinase and Rho GTPase signaling, creating a mechanotransduction feedback loop essential for wound healing [3] [10].
Large Tumor Suppressor Kinase 1 and Large Tumor Suppressor Kinase 2 serine/threonine kinases function as the primary gatekeepers of Hippo-mediated growth suppression in terminally differentiated tissues. These kinases phosphorylate Yes-Associated Protein at serine 127 (promoting 14-3-3 binding) and serine 381 (priming for casein kinase 1δ/ε-mediated degradation), while Transcriptional Coactivator with PDZ-Binding Motif undergoes analogous inactivation at serines 89 and 311 [7] [8]. This phosphorylation cascade constitutively suppresses proliferative reprogramming in cardiomyocytes, neurons, and osteocytes—tissues with limited regenerative capacity.
Table 2: Phosphorylation Events in Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2-Mediated Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif Inactivation
Kinase | Substrate | Phosphorylation Site | Functional Consequence |
---|---|---|---|
Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 | Yes-Associated Protein | Ser127 | Cytoplasmic sequestration by 14-3-3 proteins |
Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 | Yes-Associated Protein | Ser381 | Recruitment of SCFβ-TRCP E3 ubiquitin ligase |
Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 | Transcriptional Coactivator with PDZ-Binding Motif | Ser89 | Cytoplasmic sequestration |
Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 | Transcriptional Coactivator with PDZ-Binding Motif | Ser311 | Ubiquitin-mediated degradation |
Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 activity is modulated by multiple upstream regulators: Neurofibromin 2 (Merlin) recruits Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 to the plasma membrane for activation, while kidney and brain expressed protein (Kidney And Brain Expressed Protein) scaffolds Mammalian Sterile 20-Like Kinase 1/Mammalian Sterile 20-Like Kinase 2-Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 interactions [3] [9]. Mitogen-activated protein kinase kinase kinase kinase 1-7 (Mitogen-Activated Protein Kinase Kinase Kinase Kinase Family) kinases can phosphorylate Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 independently of Mammalian Sterile 20-Like Kinase 1/Mammalian Sterile 20-Like Kinase 2, particularly in response to oxidative stress [8] [10]. In postmitotic tissues, sustained Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 activity maintains Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif in a phosphorylated state, preventing cell cycle re-entry. Experimental Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 deletion in cardiomyocytes induces Yes-Associated Protein-driven hyperplasia, while neuronal Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 ablation triggers aberrant neurogenesis [4] [10].
Dysregulation of Hippo signaling components disrupts tissue homeostasis, contributing to degenerative pathologies through distinct mechanisms: sustained pathway activation suppresses regenerative capacity, while pathway inactivation promotes aberrant proliferation and fibrosis.
Neurodegenerative Disorders:Hyperactive Mammalian Sterile 20-Like Kinase 1 induces neuronal apoptosis by phosphorylating forkhead box protein O3 (Forkhead Box O3) and Bcl-2 interacting mediator of cell death (Bcl-2 Interacting Mediator of Cell Death), exacerbating oxidative stress damage. Hippo activation also impairs axonal regeneration by sequestering Yes-Associated Protein from growth-promoting genes [2] [10]. In Alzheimer models, amyloid-β oligomers activate Mammalian Sterile 20-Like Kinase 1, accelerating tau phosphorylation and synaptic loss [5] [10].
Osteoporosis and Cartilage Degeneration:Age-related Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif downregulation shifts mesenchymal stem cell differentiation toward adipogenesis over osteogenesis, reducing bone mineral density. Transcriptional Coactivator with PDZ-Binding Motif deletion in mice decreases osteoblast activity while increasing osteoclast-mediated resorption, replicating human osteoporosis [6]. In osteoarthritis, abnormal mechanical loading inactivates Hippo signaling, enabling nuclear Yes-Associated Protein to induce matrix metalloproteinase 3 (Matrix Metallopeptidase 3) and a disintegrin and metalloproteinase with thrombospondin motifs 5 (A Disintegrin And Metalloproteinase With Thrombospondin Motifs 5) expression, degrading cartilage collagen [6].
Fibrotic Pathologies:Persistent Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif activation in hepatic stellate cells drives collagen deposition and portal hypertension during cirrhosis. Similarly, pulmonary fibrosis exhibits reduced Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 activity, enabling Transcriptional Coactivator with PDZ-Binding Motif-dependent transcription of fibronectin and α-smooth muscle actin [3] [4] [12]. Reactive oxygen species directly inhibit Large Tumor Suppressor Kinase 1/Large Tumor Suppressor Kinase 2 through oxidation of cysteine residues, creating a permissive environment for Yes-Associated Protein/Transcriptional Coactivator with PDZ-Binding Motif nuclear translocation and fibrogenic gene expression [5].
Therapeutic Targeting Strategies:Pharmacological modulation focuses on inhibiting Mammalian Sterile 20-Like Kinase 1/Mammalian Sterile 20-Like Kinase 2 (e.g., XMU-MP-1) or disrupting Yes-Associated Protein-Transcriptional Enhanced Associate Domain interactions (e.g., verteporfin, porphyrin derivatives). Novel peptide inhibitors mimicking vestigial-like 4 competitively block Yes-Associated Protein-Transcriptional Enhanced Associate Domain binding, suppressing oncogenic transcription in preclinical models [1] [4].
Table 3: Hippo Pathway-Targeted Therapeutics in Development for Degenerative Diseases
Therapeutic Approach | Molecular Target | Degenerative Indications | Development Status |
---|---|---|---|
XMU-MP-1 | Mammalian Sterile 20-Like Kinase 1/Mammalian Sterile 20-Like Kinase 2 kinase inhibition | Liver fibrosis, myocardial regeneration | Preclinical (animal models) [1] |
VT107 | Transcriptional Enhanced Associate Domain-Yeast Associated Protein interaction inhibitor | Osteoarthritis, muscular dystrophy | Phase I (NCT05223101) [4] [6] |
Super-TDU | Vestigial-Like Family Member 4 mimetic peptide | Bone tumors, osteoporosis | Preclinical [4] |
IAG933 | Transcriptional Enhanced Associate Domain palmitoylation inhibitor | Idiopathic pulmonary fibrosis | Phase I/II (NCT04857372) [4] |
These approaches aim to restore regenerative balance by transiently releasing Hippo-mediated suppression of proliferation in damaged tissues while avoiding oncogenic transformation. Future challenges include achieving tissue-specific delivery and managing feedback activation of upstream pathway components [1] [4].
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4